molecular formula C11H10BrNO B6336790 7-Bromo-2-ethoxyquinoline CAS No. 1223559-68-9

7-Bromo-2-ethoxyquinoline

Cat. No.: B6336790
CAS No.: 1223559-68-9
M. Wt: 252.11 g/mol
InChI Key: JXAZBNWVOXOTIM-UHFFFAOYSA-N
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Description

7-Bromo-2-ethoxyquinoline is an organic compound with the molecular formula C11H10BrNO. It has a molecular weight of 252.11 . It is a solid substance stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNO/c1-2-14-11-6-4-8-3-5-9 (12)7-10 (8)13-11/h3-7H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 252.11 . The compound is stored at room temperature under an inert atmosphere .

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis Techniques

    7-Bromo-2-ethoxyquinoline has been used in the synthesis of complex chemical compounds. For example, Albrecht, Blau, and Röttele (2000) described its use in preparing an ethylene-linked catechol/8-hydroxyquinoline derivative through a multi-step process involving Sonogashira–Hagihara coupling (Albrecht, Blau, & Röttele, 2000).

  • Chemical Reactions

    Research by Sanders, Dijk, and Hertog (2010) highlighted the reactivity of bromoethoxyisoquinolines, including this compound, with potassium amide in liquid ammonia, demonstrating various substitution and dehalogenation reactions (Sanders, Dijk, & Hertog, 2010).

Photoprotective Applications

  • Photoremovable Protecting Group

    Zhu, Pavlos, Toscano, and Dore (2006) explored the use of 8-Bromo-7-hydroxyquinoline, a related compound, as a photoremovable protecting group, particularly for its efficiency in two-photon excitation, a technique crucial in biological research (Zhu, Pavlos, Toscano, & Dore, 2006).

  • Photolabile Protecting Group for Biological Messengers

    Fedoryak and Dore (2002) described the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline as a new photolabile protecting group, emphasizing its application in controlling biological messengers in vivo (Fedoryak & Dore, 2002).

Antitumor and Antibacterial Activities

  • Antitumor Activity

    Ambros, Angerer, and Wiegrebe (1988) investigated derivatives of methoxy-indolo[2,1‐a]isoquinolines, which include this compound, for their potential antitumor activity (Ambros, Angerer, & Wiegrebe, 1988).

  • Antibacterial Properties

    Collier, Potter, and Taylor (1953) examined the antibacterial activities of bisisoquinolinium salts, exploring how variations in chemical structure, including bromo-substituted compounds, influence these activities (Collier, Potter, & Taylor, 1953).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315-H319 . These statements indicate that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

7-bromo-2-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-11-6-4-8-3-5-9(12)7-10(8)13-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAZBNWVOXOTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC(=C2)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856905
Record name 7-Bromo-2-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223559-68-9
Record name 7-Bromo-2-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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